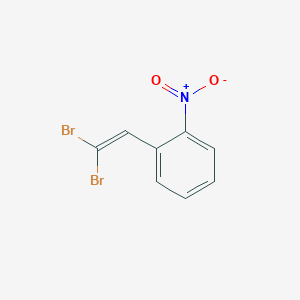

1-(2,2-Dibromoethenyl)-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dibromoethenyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2/c9-8(10)5-6-3-1-2-4-7(6)11(12)13/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGWIGUULRYFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,2 Dibromoethenyl 2 Nitrobenzene and Its Derivatives

Established Synthetic Routes to 1-(2,2-Dibromoethenyl)-2-nitrobenzene

The primary methods for synthesizing this compound revolve around the conversion of 2-nitrobenzaldehyde (B1664092) into a gem-dibromoalkene. This transformation is most effectively achieved through phosphite-mediated olefination.

Phosphite-Mediated Olefination Reactions for gem-Dibromoalkene Formation

A key synthetic strategy is the Ramirez olefination, a reaction analogous to the well-known Corey-Fuchs reaction. This method utilizes a phosphite (B83602) reagent to generate the dibromoolefination agent in situ. The use of triisopropyl phosphite has been reported as a highly effective alternative to the more traditional triphenylphosphine (B44618). orgsyn.org

The synthesis of this compound has been well-documented, with specific conditions optimized for high yield. A typical procedure involves the slow addition of triisopropyl phosphite to a solution of 2-nitrobenzaldehyde and tetrabromomethane in a suitable solvent like dichloromethane (B109758) at a reduced temperature. orgsyn.org

The reaction is initiated at 0 °C, and after the addition of the phosphite, it is allowed to proceed for a specific duration, often around 30 minutes. orgsyn.org The progress can be monitored using techniques such as Thin-Layer Chromatography (TLC). Following the reaction, a standard workup procedure involving washing with aqueous sodium bicarbonate and brine, drying over an anhydrous salt like magnesium sulfate, and removal of the solvent under reduced pressure is employed to isolate the crude product. Purification is typically achieved through column chromatography on silica (B1680970) gel.

Below is a table summarizing the optimized reaction conditions for this synthesis. orgsyn.org

| Parameter | Value |

| Starting Aldehyde | 2-nitrobenzaldehyde |

| Reagents | Tetrabromomethane, Triisopropyl phosphite |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 0.5 hours |

| Stoichiometry (Aldehyde:CBr₄:Phosphite) | ~1 : 1.1 : 2.2 equivalents |

| Workup | Aqueous NaHCO₃, Brine, Drying (MgSO₄) |

| Purification | Column Chromatography (Silica Gel) |

This optimized protocol provides a reliable and efficient route to the target compound, which serves as a valuable intermediate for further chemical transformations, such as the synthesis of various indole (B1671886) derivatives. orgsyn.org

The mechanism of phosphite-mediated dibromo-olefination is analogous to the first step of the Corey-Fuchs reaction. wikipedia.orgorganic-chemistry.org The process is initiated by the reaction between the phosphite (in this case, triisopropyl phosphite) and tetrabromomethane. This reaction forms a phosphorus ylide, specifically a dibromomethylenephosphorane, along with a phosphonium (B103445) bromide species.

The key steps of the mechanism are as follows:

Ylide Formation: Two equivalents of the phosphite react with one equivalent of tetrabromomethane. One phosphite molecule acts as a nucleophile, displacing a bromide ion from CBr₄ to form a tribromomethylphosphonium salt. A second phosphite molecule then dehalogenates this intermediate to generate the reactive dibromomethylenephosphorane ylide. organic-chemistry.org

Wittig-type Reaction: The generated ylide then reacts with the aldehyde (2-nitrobenzaldehyde). This step proceeds via a cycloaddition to form a betaine (B1666868) intermediate, which subsequently collapses to form an oxaphosphetane.

Elimination: The oxaphosphetane intermediate eliminates a molecule of triisopropyl phosphite oxide, resulting in the formation of the carbon-carbon double bond of the final gem-dibromoalkene product, this compound. wikipedia.org

This mechanistic pathway is a variation of the Wittig reaction, tailored for the specific synthesis of 1,1-dibromoalkenes from aldehydes. wikipedia.org

Alternative Synthetic Approaches for Dibromovinylation of Nitrobenzaldehydes

The most prominent alternative to the triisopropyl phosphite-mediated method is the classic Corey-Fuchs reaction, which employs triphenylphosphine (PPh₃) instead of a phosphite. nih.govtcichemicals.com The reaction proceeds through a similar mechanism involving the in situ generation of a dibromomethylenetriphenylphosphorane ylide from triphenylphosphine and tetrabromomethane. wikipedia.orgorganic-chemistry.org

This ylide then reacts with the nitrobenzaldehyde to yield the desired this compound. While effective, this method can sometimes present challenges in product purification due to the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product. The use of triisopropyl phosphite, as described previously, is often advantageous because the resulting triisopropyl phosphite oxide is typically easier to remove during purification. orgsyn.org

Synthesis of Related Dibromoethenyl-Substituted Nitrobenzene (B124822) Analogs

The phosphite-mediated olefination methodology is not limited to 2-nitrobenzaldehyde. It is a versatile reaction that can be applied to a wide range of substituted aromatic aldehydes to produce various gem-dibromoalkene derivatives. orgsyn.org For instance, this procedure can be adapted to synthesize analogs with different substitution patterns on the nitrobenzene ring.

By starting with other isomers of nitrobenzaldehyde (e.g., 3-nitrobenzaldehyde (B41214) or 4-nitrobenzaldehyde) or with nitrobenzaldehydes bearing additional functional groups, a library of dibromoethenyl-substituted nitrobenzene analogs can be created. These analogs are valuable as building blocks in organic synthesis, particularly for creating complex heterocyclic structures through subsequent cross-coupling reactions. The selective reduction of the nitro group in these compounds to an amine provides access to gem-dibromovinyl aniline (B41778) substrates, which are direct precursors for the synthesis of substituted indoles. orgsyn.org

Exploration of Green Chemistry Principles in the Synthesis of Dibromoethenyl-Nitrobenzene Systems

The established synthetic routes for this compound can be evaluated through the lens of green chemistry principles to identify areas for potential improvement.

| Green Chemistry Principle | Application/Evaluation in the Synthesis of this compound |

| Prevention | The synthesis generates stoichiometric byproducts like triisopropyl phosphite oxide and phosphonium salts, creating waste that could ideally be prevented. |

| Atom Economy | The reaction has a relatively low atom economy, as significant portions of the reagents (tetrabromomethane and triisopropyl phosphite) are converted into byproducts rather than being incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Tetrabromomethane is a toxic substance, and dichloromethane is a chlorinated solvent with associated health and environmental concerns. Exploring less hazardous alternatives would be a key improvement. |

| Safer Solvents and Auxiliaries | The use of dichloromethane could potentially be replaced with greener solvents that have a lower environmental impact and reduced toxicity. |

| Design for Energy Efficiency | The reaction is conducted at or below room temperature, which is favorable from an energy efficiency standpoint. |

| Reduce Derivatives | This synthesis is a direct conversion and does not involve the use of protecting groups or other derivatization steps, which aligns well with this principle. |

| Catalysis | The reaction uses stoichiometric amounts of the phosphite reagent. The development of a catalytic version of this transformation would significantly improve its green profile by reducing waste. |

By focusing on these principles, future research could aim to develop more sustainable synthetic routes. This might involve designing a catalytic system for dibromovinylation, replacing hazardous reagents like tetrabromomethane, and utilizing more environmentally benign solvent systems.

Reactivity and Advanced Chemical Transformations of 1 2,2 Dibromoethenyl 2 Nitrobenzene

Reduction Chemistry of the Nitro and Dibromoethenyl Moieties

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the dibromoethenyl group, is a crucial transformation in organic synthesis. It opens pathways to various amino compounds that are valuable intermediates.

The reduction of nitroarenes to their corresponding anilines is a fundamental reaction in organic chemistry. masterorganicchemistry.com Catalytic hydrogenation is a widely employed method for this transformation due to its efficiency and the generation of clean products. wikipedia.org In the context of 1-(2,2-dibromoethenyl)-2-nitrobenzene, the selective reduction of the nitro group while preserving the dibromoethenyl moiety is of significant interest.

Various catalytic systems have been developed for the selective hydrogenation of nitro groups in the presence of other reducible functional groups. nih.govresearchgate.net Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgorganic-chemistry.org The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly influence the selectivity of the reduction. For instance, the use of iron in acidic media is a classic method for nitro group reduction and often shows good tolerance for other functional groups. masterorganicchemistry.com

While specific studies on the selective hydrogenation of this compound are not extensively detailed in the provided search results, the general principles of selective nitro group reduction can be applied. The nitro group is generally more susceptible to catalytic hydrogenation than a vinyl dibromide. This difference in reactivity allows for the selective transformation of the nitro group into an amino group, yielding 2-(2,2-dibromoethenyl)aniline (B3032415).

The resulting aniline (B41778) can then be further functionalized. For example, the amino group is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. masterorganicchemistry.com However, its high reactivity can sometimes lead to multiple substitutions. To control this, the amino group can be protected, for instance, as an amide, which moderates its activating effect. masterorganicchemistry.com

The nitro and dibromoethenyl groups exhibit distinct reactivity profiles towards various reducing agents, allowing for selective transformations. The reduction of a nitro group typically proceeds through a six-electron transfer, sequentially forming nitroso and hydroxylamino intermediates before yielding the final amine. nih.gov This process can be achieved under various conditions, including catalytic hydrogenation and using metal reductants in acidic or neutral media. masterorganicchemistry.comwikipedia.org

In contrast, the reduction of the dibromoethenyl group involves the cleavage of carbon-halogen bonds. This can be achieved through catalytic hydrogenation, though often under more forcing conditions than nitro group reduction, or by using specific reducing agents. The step-wise reduction of the dibromoethenyl group could potentially lead to monobromoethenyl or ethenyl products.

The differential reactivity allows for a controlled, stepwise reduction strategy. For instance, mild catalytic hydrogenation or the use of specific chemoselective reagents like iron/HCl can selectively reduce the nitro group to an amine while leaving the dibromoethenyl group intact. masterorganicchemistry.com Conversely, conditions could potentially be found to reduce the dibromoethenyl group while preserving the nitro group, although this is generally more challenging due to the high reactivity of the nitro group towards many reducing systems.

The selective reduction of one nitro group in polynitroarenes can be controlled by factors such as steric hindrance and the electronic nature of other substituents. stackexchange.com In dinitro and trinitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com

Cross-Coupling Reactions Utilizing the Dibromoethenyl Moiety

The dibromoethenyl group serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Palladium-catalyzed reactions are central to modern organic synthesis. The dibromoethenyl moiety in this compound is an excellent substrate for such transformations. For instance, a related compound, 1-[2-(2,2-dibromoethenyl)phenyl]-1H-pyrrole, has been shown to undergo a novel and efficient palladium-catalyzed highly regioselective reaction with allenes to synthesize pyrrolo[1,2-a]quinolones. nih.gov This reaction proceeds through a tandem process involving intermolecular cyclization and intramolecular direct arylation. nih.gov

Similarly, palladium-catalyzed tandem reactions of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acids have been developed to generate functionalized 1-methylene-1H-indenes in good yields. researchgate.net This process involves a sequence of Suzuki-Miyaura coupling and Heck reactions. researchgate.net These examples highlight the potential of the dibromoethenyl group to participate in intramolecular cyclization and intermolecular arylation reactions, leading to the formation of diverse heterocyclic and carbocyclic systems.

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The dibromoethenyl group in this compound can readily participate in Sonogashira couplings.

The reaction can be performed under mild conditions, often at room temperature and in various solvents, including aqueous media. wikipedia.orgucsb.edu The reactivity of the vinyl bromides in the dibromoethenyl group makes them suitable substrates for this transformation. By controlling the stoichiometry of the alkyne, it is possible to achieve either mono- or di-alkynylation of the dibromoethenyl moiety.

Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid issues related to copper toxicity or side reactions. nih.gov The choice of palladium catalyst, ligand, and base is crucial for the success and efficiency of the Sonogashira coupling. libretexts.org

The products of Sonogashira coupling, conjugated enynes and arylalkynes, are valuable building blocks in organic synthesis, finding applications in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org

The Suzuki-Miyaura reaction is another cornerstone of modern cross-coupling chemistry, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govnih.gov The dibromoethenyl group of this compound is an excellent electrophilic partner for Suzuki-Miyaura coupling.

This reaction allows for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov

The presence of two bromine atoms on the ethenyl group offers the possibility of sequential or double cross-coupling reactions, providing access to highly substituted and complex products. The chemoselectivity of these sequential couplings can often be controlled by carefully tuning the reaction conditions.

While the nitro group is generally well-tolerated in Suzuki-Miyaura coupling, recent developments have even shown that nitroarenes themselves can act as electrophilic coupling partners, although this typically requires specific bulky biarylphosphine ligands. mdpi.com However, in the context of this compound, the vinyl bromides are the more reactive sites for standard Suzuki-Miyaura conditions.

Data Tables

Table 1: Overview of Reduction Methods for the Nitro Group

| Reduction Method | Reagent/Catalyst | Typical Product | Reference(s) |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Aniline | wikipedia.org, organic-chemistry.org |

| Metal in Acid | Fe/HCl, Sn/HCl | Aniline | masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine hydrate/FeCl₃ | Aniline | researchgate.net |

| Sulfide Reduction | Na₂S, (NH₄)₂S | Aniline | nih.gov |

Table 2: Key Cross-Coupling Reactions of the Dibromoethenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Enynes, Arylalkynes | wikipedia.org, organic-chemistry.org, libretexts.org |

| Suzuki-Miyaura Coupling | Organoboron Compound | Pd catalyst, Base | Substituted Alkenes | nih.gov, nih.gov |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkenes | researchgate.net |

Regio- and Stereoselective Functionalization of the Dibromoethenyl Unit

The dibromoethenyl unit of this compound is a key site for introducing molecular complexity through regio- and stereoselective reactions. Transition-metal catalysis, particularly with palladium, has been instrumental in achieving high selectivity in the functionalization of this moiety.

Research has demonstrated that chelation-assisted functionalization can overcome challenges related to regiocontrol by positioning the catalyst in close proximity to the target site. nih.gov While not specific to this compound, the principles of using bidentate directing groups for regioselective alkene functionalization are broadly applicable. nih.gov For instance, in related systems, nickel-catalyzed hydroboration of 1,3-dienes has shown high regio- and stereoselectivity, yielding (Z)-allylboron reagents that can be further transformed. organic-chemistry.org This highlights the potential for selective manipulation of one of the vinylic bromides.

Furthermore, studies on the bromoboration of propyne (B1212725) have shown that syn-selective addition can be achieved, leading to (Z)-trisubstituted alkenes with high isomeric purity after subsequent cross-coupling reactions. nih.gov This suggests that under appropriate conditions, selective reactions at one of the C-Br bonds of the dibromoethenyl group are feasible, allowing for the stepwise and controlled introduction of different functional groups.

The table below summarizes outcomes of representative regio- and stereoselective reactions on related vinyl bromide systems, illustrating the potential for controlled functionalization.

| Reaction Type | Catalyst/Reagent | Selectivity | Product Type |

| Hydroboration | Ni(cod)₂/PCy₃ | High Regio- and Stereoselectivity | (Z)-Allylboronates |

| Bromoboration | BBr₃ then Pinacol | ≥98% syn-selectivity | (Z)-Alkenylpinacolboronates |

| Carboboration | Nickel catalysis | High 1,3-regio- and cis-stereoselectivity | 1,3-disubstituted cyclohexylborons |

Nucleophilic Substitution and Addition Reactions

The two vinylic bromide atoms in this compound exhibit distinct reactivity profiles influenced by the electronic effects of the nitroaromatic system. These sites are susceptible to nucleophilic attack, leading to substitution products. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can facilitate the conversion of vinyl bromides to enamines. rsc.org This transformation proceeds via a C-N bond formation, and the resulting enamine can then participate in subsequent reactions like Michael additions. organic-chemistry.org

The reactivity of vinyl bromides can be summarized as follows:

Palladium-Catalyzed C-N Coupling: Forms enamines from vinyl bromides and amines. rsc.org

cine-Substitution: A novel reactivity pattern where the nucleophile adds to the adjacent carbon. organic-chemistry.org

Grignard Reagent Formation: Vinyl bromide can react with magnesium to form the corresponding Grignard reagent, a potent nucleophile for C-C bond formation. wikipedia.org

The nitro group in this compound is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov Halogens on nitro-activated rings are particularly susceptible to displacement by nucleophiles. nih.gov The reaction typically proceeds through an addition-elimination mechanism, where the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, is often the rate-determining step. stackexchange.comresearchgate.net The stability of this intermediate is enhanced when the nitro group is positioned ortho or para to the leaving group, as it allows for delocalization of the negative charge onto the nitro group. stackexchange.com

Common transformations of the nitro group itself include reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C) or metals in acidic media (e.g., Fe/HCl). The resulting aniline derivative is a valuable intermediate for the synthesis of a wide range of compounds, including heterocycles. The reduction process can proceed through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. researchgate.net

| Transformation | Reagents/Conditions | Product |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, amine) | Substituted nitrobenzene (B124822) derivative |

| Nitro Group Reduction | H₂, Pd/C or Fe/HCl | 2-(2,2-Dibromoethenyl)aniline |

Cycloaddition Reactions and Heterocycle Synthesis

The dibromoethenyl group can be transformed into an alkyne, which is a key precursor for [3+2] dipolar cycloaddition reactions. Treatment of this compound with a strong base, such as two equivalents of n-butyllithium, can induce a double dehydrobromination to yield 1-ethynyl-2-nitrobenzene. This in situ generated alkyne can then react with 1,3-dipoles like sydnones.

Sydnones are mesoionic compounds that readily undergo [3+2] cycloaddition with alkynes to furnish pyrazoles. core.ac.ukbeilstein-journals.org This reaction, often requiring thermal conditions, proceeds with the loss of carbon dioxide. beilstein-journals.org The regioselectivity of the cycloaddition can be influenced by the substituents on both the alkyne and the sydnone (B8496669). researchgate.net For instance, the reaction of an unsymmetrical alkyne with a sydnone can lead to two possible regioisomers. beilstein-journals.org The use of copper(I) catalysis has been shown to improve the regioselectivity in some cases. beilstein-journals.org

This synthetic strategy provides a modular route to highly substituted pyrazoles, which are important scaffolds in medicinal chemistry. core.ac.ukmdpi.com

General Scheme for Pyrazole Synthesis via Sydnone Cycloaddition

Alkyne Formation: this compound → 1-Ethynyl-2-nitrobenzene

[3+2] Cycloaddition: 1-Ethynyl-2-nitrobenzene + Sydnone → 1,3-Disubstituted Pyrazole + CO₂

The juxtaposition of a nitro group and a two-carbon side chain in this compound makes it a suitable precursor for the synthesis of indoles, a privileged heterocyclic motif in numerous natural products and pharmaceuticals. A common and powerful method for indole (B1671886) synthesis is the reductive cyclization of a 2-nitrostyrene derivative.

The dibromoethenyl moiety can be strategically modified, for instance, through a palladium-catalyzed cross-coupling reaction to introduce a desired substituent. Subsequent reduction of the nitro group, often with palladium on carbon and a hydrogen source, initiates a tandem reaction sequence. The resulting amino group can then undergo an intramolecular cyclization onto the ethenyl side chain to form the indole ring. nih.gov

Variations of this approach, such as the Batcho-Leimgruber indole synthesis, start from a 2-nitrotoluene (B74249) derivative and build the two-carbon side chain before reductive cyclization. researchgate.net The versatility of palladium-catalyzed reactions allows for the synthesis of a wide array of substituted indoles from precursors like this compound. nih.gov

| Precursor | Key Transformation(s) | Product |

| This compound | Cross-coupling, then Reductive Cyclization | Substituted Indole |

| 2-Nitrotoluene derivatives | Condensation, then Reductive Cyclization | Indole |

Formation of Isatin (B1672199) Derivatives via Specific Reaction Conditions

The synthesis of isatin (1H-indole-2,3-dione) and its derivatives from this compound is a multi-step process that leverages the reactivity of both the dibromoethenyl and the nitro functionalities. While direct, one-pot conversions are not prominently documented, a logical and chemically sound pathway involves the initial transformation of the dibromoethenyl group into a carbonyl-containing moiety, followed by a reductive cyclization of the ortho-nitro group.

A plausible synthetic route commences with the hydrolysis or oxidation of the dibromoethenyl group. Treatment of this compound with strong acids, such as sulfuric acid, or under oxidative conditions, can lead to the cleavage of the carbon-carbon double bond and subsequent formation of an intermediate such as 2-nitrophenylglyoxal or, more commonly, 2-nitrophenylacetic acid. This transformation is a critical step as it introduces the necessary carbonyl functionalities for the subsequent cyclization.

The key step in the formation of the isatin ring is the reductive cyclization of the resulting ortho-nitro-substituted carbonyl compound. This transformation is typically achieved using a variety of reducing agents under specific reaction conditions. The choice of reducing agent is crucial as it must selectively reduce the nitro group to an amino group without affecting the carbonyl functionalities.

The general mechanism for this reductive cyclization involves the following steps:

Reduction of the Nitro Group: The ortho-nitro group is reduced to an amino group (-NH2) using reagents such as iron powder in acidic medium (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation (e.g., H2/Pd-C).

Intramolecular Cyclization: The newly formed amino group, being nucleophilic, undergoes an intramolecular attack on the adjacent carbonyl group (either the ketone or the carboxylic acid derivative). This condensation reaction leads to the formation of the five-membered lactam ring characteristic of the isatin core.

Dehydration/Oxidation: Subsequent dehydration and, if necessary, oxidation steps yield the final isatin derivative.

The specific reaction conditions, including the choice of solvent, temperature, and catalyst, can significantly influence the yield and purity of the resulting isatin derivatives.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

| Step 1: Hydrolysis/Oxidation | H2SO4 (aq), heat; or O3 then Zn/H2O | 2-Nitrophenylglyoxal or 2-Nitrophenylacetic acid | Conversion of the dibromoethenyl group to carbonyl functionalities. |

| Step 2: Reductive Cyclization | Fe/CH3COOH or SnCl2/HCl | Isatin or Isatin derivative | Reduction of the nitro group and subsequent intramolecular cyclization. |

Functional Group Interconversions and Derivatization Strategies

The presence of the nitro group and the aromatic ring in this compound and its isatin derivatives provides multiple sites for further functionalization. These transformations are essential for synthesizing a library of compounds with diverse chemical and biological properties.

Transformations of the Nitro Group:

The nitro group is a versatile functional handle that can be converted into a wide array of other functional groups.

Reduction to an Amino Group: As discussed in the formation of isatins, the reduction of the nitro group to an amine is a fundamental transformation. This can be achieved using various reducing agents, such as Fe/HCl, SnCl2, or catalytic hydrogenation. The resulting amino group can then be further derivatized through acylation, alkylation, or diazotization reactions.

Conversion to other Nitrogen-containing Groups: The nitro group can also be partially reduced to form hydroxylamines or azoxy compounds under specific conditions.

Reactions of the Aromatic Ring:

The benzene (B151609) ring of the isatin core is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring will govern the position of the incoming electrophile. The lactam and carbonyl groups of the isatin core are deactivating and will generally direct incoming electrophiles to the meta-position relative to the amide nitrogen.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of another nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate halogenating agents (e.g., Br2 in the presence of a Lewis acid).

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be challenging on the deactivated isatin ring system.

Derivatization of the Isatin Core:

The isatin scaffold itself offers several points for derivatization:

N-Functionalization: The nitrogen atom of the lactam can be alkylated, acylated, or arylated to introduce a variety of substituents.

C3-Carbonyl Reactions: The ketone at the C3 position is reactive towards nucleophiles and can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form a wide range of Schiff bases, hydrazones, and other derivatives.

Advanced Spectroscopic Characterization Methodologies for 1 2,2 Dibromoethenyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 1-(2,2-Dibromoethenyl)-2-nitrobenzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete assignment of proton and carbon signals and for understanding the molecule's stereochemistry.

The this compound molecule features a complex substitution pattern on the benzene (B151609) ring, leading to distinct chemical shifts for each aromatic proton and carbon. The powerful electron-withdrawing nature of the nitro group significantly influences the electronic environment of the aromatic ring, causing the nearby protons and carbons to be deshielded (shifted downfield). stackexchange.comnih.gov

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern for the four non-equivalent protons. The proton ortho to the nitro group (H3) would likely be the most deshielded due to the nitro group's strong anisotropic and inductive effects. stackexchange.com The vinyl proton (=CH) is also expected to appear as a singlet in a region typical for vinylic protons, influenced by the geminal bromine atoms and the adjacent aromatic system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight distinct signals: six for the aromatic carbons and two for the ethenyl carbons. The carbon atom directly attached to the nitro group (C2) is expected to be significantly deshielded. Similarly, the ipso-carbon (C1) attached to the dibromoethenyl substituent will also be shifted downfield. The carbon bearing the two bromine atoms (Cβ) will show a characteristic shift due to the heavy atom effect of bromine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects for nitro and haloalkenyl groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~135-140 |

| C2 | - | ~148-152 |

| C3 | ~8.0-8.2 | ~124-128 |

| C4 | ~7.6-7.8 | ~132-135 |

| C5 | ~7.5-7.7 | ~128-131 |

| C6 | ~7.8-8.0 | ~130-133 |

| Cα (=CH) | ~7.2-7.5 | ~135-140 |

| Cβ (=CBr₂) | - | ~90-95 |

While 1D NMR provides information on chemical shifts, 2D NMR experiments are crucial for establishing the connectivity between atoms. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would establish the connectivity of the adjacent aromatic protons (H3 through H6), helping to definitively assign their positions relative to each other.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to the carbons they are directly attached to. This allows for the unambiguous assignment of each carbon atom that bears a proton (C3, C4, C5, C6, and Cα).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the dibromoethenyl substituent to the aromatic ring by showing correlations from the vinylic proton (Hα) to the ipso-carbon (C1) and the brominated carbon (Cβ). Correlations from aromatic protons like H6 to C1 and C2 would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. A NOESY experiment could reveal through-space interactions between the vinylic proton (Hα) and the H3 proton on the aromatic ring, which would help determine the preferred rotational orientation of the ethenyl group relative to the nitro group.

Heteronuclear NMR provides direct information about atoms other than ¹H and ¹³C.

⁷⁹Br/⁸¹Br NMR: Bromine has two NMR-active isotopes, ⁷⁹Br and ⁸¹Br. However, both are quadrupolar nuclei, which results in very broad resonance signals, especially for covalently bonded bromine. huji.ac.il In a molecule like this compound, the signals would likely be too broad to be detected by standard high-resolution solution-state NMR spectrometers. nih.govnih.gov Specialized solid-state NMR techniques might be required to obtain meaningful data. huji.ac.il

¹⁵N NMR: The ¹⁵N nucleus of the nitro group can be observed, although it has low natural abundance and sensitivity. researchgate.net The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment. The expected chemical shift for the nitro group would be in a characteristic downfield region, providing definitive evidence for the presence and electronic state of this functional group. researchgate.net

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com

FTIR spectroscopy excels at identifying polar functional groups. The nitro group (NO₂) is strongly infrared active due to the high polarity of the N-O bonds. spectroscopyonline.com

Key expected vibrational modes for this compound include:

NO₂ Stretching: Two strong and characteristic bands are expected: an asymmetric stretch typically between 1560-1500 cm⁻¹ and a symmetric stretch between 1390-1330 cm⁻¹. researchgate.net

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of varying intensity in the 1600-1450 cm⁻¹ region.

Vinylic C=C Stretching: A band of variable intensity, expected around 1620 cm⁻¹.

C-N Stretching: A band typically found in the 1100-850 cm⁻¹ region.

C-Br Stretching: These vibrations occur at lower frequencies, typically in the 700-500 cm⁻¹ range in the fingerprint region.

Table 2: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1390 - 1330 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Variable |

| Vinylic C=C | Stretch | ~1620 | Variable |

| C-N | Stretch | 1100 - 850 | Medium |

| C-Br | Stretch | 700 - 500 | Medium-Strong |

Raman spectroscopy provides information that is complementary to FTIR. It detects vibrations that cause a change in the polarizability of a molecule's electron cloud. youtube.com Non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

C=C Bonds: The stretching vibrations of the aromatic ring and the ethenyl double bond are expected to be strong in the Raman spectrum.

Symmetric NO₂ Stretch: This vibration often gives a strong Raman signal, complementing the FTIR data. nih.gov

C-Br Bonds: The carbon-bromine bonds are highly polarizable and should be easily observable in the Raman spectrum.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like this compound, specific mass spectrometry techniques are crucial for unambiguous identification and structural characterization.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₈H₅Br₂NO₂), the theoretical monoisotopic mass can be calculated with high precision. The presence of two bromine atoms is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for ions containing two bromine atoms, with three peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1. HRMS can resolve these isotopic peaks and confirm their exact masses, providing strong evidence for the presence of two bromine atoms in the molecule.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound

| Isotopic Composition | Theoretical m/z |

|---|---|

| C₈H₅⁷⁹Br₂NO₂ | 304.8738 |

| C₈H₅⁷⁹Br⁸¹BrNO₂ | 306.8718 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Based on the known fragmentation of nitroaromatic compounds, several fragmentation pathways can be predicted for this compound. Common losses from nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). The presence of the dibromoethenyl group would also lead to characteristic fragmentations, such as the loss of Br atoms.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

|---|---|---|---|

| [M]⁺ | NO₂ | [M-NO₂]⁺ | Ion of 1-(2,2-Dibromoethenyl)benzene |

| [M]⁺ | Br | [M-Br]⁺ | Ion of 1-(2-Bromoethenyl)-2-nitrobenzene |

| [M]⁺ | HBr | [M-HBr]⁺ | Ion of 1-(Bromoethynyl)-2-nitrobenzene |

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly documented, analysis of related nitrobenzene (B124822) derivatives often reveals important structural features. For instance, the dihedral angle between the nitro group and the benzene ring is a key conformational parameter. Steric hindrance from the ortho-substituted dibromoethenyl group would likely cause the nitro group to be twisted out of the plane of the benzene ring.

Should a single crystal of this compound be obtained, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). This file contains the precise atomic coordinates, unit cell dimensions, and space group of the crystal.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles of the unit cell. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | The density calculated from the crystallographic data. |

Computational and Theoretical Studies of 1 2,2 Dibromoethenyl 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

DFT calculations for 1-(2,2-dibromoethenyl)-2-nitrobenzene would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger) to obtain optimized molecular geometry and electronic properties.

The molecular orbitals , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the dibromoethenyl-substituted benzene (B151609) ring, which is rich in π-electrons. The LUMO, conversely, would likely be centered on the nitro group, a strong electron-withdrawing group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. The nitro group's oxygen atoms are expected to carry significant negative charges, while the nitrogen atom and the carbon atom attached to the nitro group would be positively charged. The bromine atoms, being highly electronegative, would also exhibit negative partial charges. This charge distribution is critical in predicting how the molecule interacts with other polar molecules and in identifying potential sites for nucleophilic or electrophilic attack.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the bromine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the benzene ring, suggesting sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical DFT calculations for similar aromatic nitro compounds, as specific experimental or computational data for this compound is not readily available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 4.5 D | Indicates overall molecular polarity |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, Raman intensities)

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the characterization of new compounds.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. The predicted chemical shifts for the aromatic protons would be influenced by the electron-withdrawing effects of the nitro group and the anisotropic effects of the dibromoethenyl group. The vinyl proton would have a characteristic chemical shift, and the carbon atoms of the benzene ring would show a wide range of shifts due to the different electronic environments created by the substituents.

IR Frequencies and Raman Intensities: The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations would predict characteristic vibrational modes for the nitro group (symmetric and asymmetric stretching), the C=C bond of the ethenyl group, the C-Br bonds, and the various vibrations of the benzene ring. Comparing these predicted spectra with experimental data can confirm the molecule's structure.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table contains representative vibrational frequencies based on known data for functional groups present in the molecule. Specific data for the entire molecule is not available.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | ~ 1530-1560 |

| NO₂ | Symmetric Stretch | ~ 1345-1365 |

| C=C (vinyl) | Stretch | ~ 1620-1640 |

| C-Br | Stretch | ~ 550-650 |

| Aromatic C-H | Stretch | ~ 3000-3100 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and pathways of transformations.

Exploration of Potential Energy Surfaces and Reaction Pathways

By mapping out the potential energy surface (PES) , computational chemists can explore various possible reaction pathways . This involves identifying all relevant intermediates and transition states that connect the reactants to the products. For complex reactions, there may be multiple competing pathways, and computational analysis can help determine the most favorable one under specific conditions. For this compound, this could involve studying the regioselectivity of addition reactions to the double bond or the benzene ring, or exploring the multi-step mechanism of the reduction of the nitro group to an amino group.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its properties and reactivity.

Conformational Analysis: this compound has rotational freedom around the single bond connecting the ethenyl group to the benzene ring. A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle between the plane of the benzene ring and the plane of the vinyl group. This would reveal the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation. Steric hindrance between the nitro group and the dibromoethenyl group would likely play a significant role in determining the preferred conformation. It is expected that a non-planar conformation, where the vinyl group is twisted out of the plane of the benzene ring, would be the most stable to minimize steric repulsion.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound over time, typically on the nanosecond to microsecond timescale. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational and rotational motions, as well as its interactions with solvent molecules. This can be particularly useful for understanding how the molecular conformation changes in different environments and for studying the dynamics of its interactions with other molecules, such as in a biological system or a chemical reaction.

Following a comprehensive search of available scientific literature and chemical databases, no specific computational or theoretical studies focusing on the structure-reactivity relationships of this compound could be located.

Therefore, the generation of a detailed article with research findings and data tables on the "Elucidation of Structure-Reactivity Relationships via Computational Approaches" for this particular compound is not possible at this time. The required scientifically accurate and source-based content is contingent on published research in this specific area.

To provide context on how such studies are generally conducted for related compounds, computational approaches typically involve:

Density Functional Theory (DFT) Calculations: Used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: This technique visualizes the charge distribution on the molecule, identifying electron-rich and electron-poor regions, which helps in predicting how the molecule will interact with other reagents.

Quantum Theory of Atoms in Molecules (QTAIM): This method is used to analyze the nature of chemical bonds within the molecule.

Without specific research on this compound, any discussion or data presentation would be speculative and would not meet the required standards of scientific accuracy.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Transformations of 1-(2,2-Dibromoethenyl)-2-nitrobenzene

The dual functionality of this compound invites the development of innovative catalytic systems capable of selectively targeting either the dibromoethenyl group or the nitro group, or engaging both in sequential or concurrent transformations. Future research is anticipated to focus on several key areas.

Palladium-based catalysts, renowned for their versatility in C-C and C-N bond formation, are prime candidates for activating the dibromoethenyl moiety. Research will likely explore their use in Sonogashira couplings to form internal alkynes or in Suzuki and Stille couplings to introduce aryl or vinyl substituents. A significant challenge and area of investigation will be achieving chemoselectivity, particularly in preserving the nitro group, which can be sensitive to certain reductive catalytic conditions.

Conversely, the selective reduction of the nitro group to an aniline (B41778) is a cornerstone transformation in organic synthesis. mdpi.comchemrxiv.org Advanced catalytic systems using earth-abundant metals like iron or nickel, as well as noble metal nanoparticles (e.g., Pd, Pt), are being developed for high efficiency and selectivity under mild conditions. mdpi.comchemrxiv.org For this specific substrate, the goal will be to develop catalysts that can hydrogenate the nitro group without affecting the dibromoethenyl functionality, thereby producing 2-(2,2-dibromoethenyl)aniline (B3032415) as a versatile intermediate.

Dual-catalyst systems that can orchestrate transformations at both functional groups in a one-pot fashion represent a particularly exciting frontier. This could involve combining a transition metal catalyst for a cross-coupling reaction with a second catalyst for nitro group reduction, enabling rapid increases in molecular complexity.

Table 1: Potential Catalytic Transformations and Associated Systems

| Target Moiety | Reaction Type | Potential Catalyst System | Expected Product Type |

|---|---|---|---|

| Dibromoethenyl | Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | 2-Alkynyl-nitrobenzene |

| Dibromoethenyl | Suzuki Coupling | Pd(OAc)₂ / SPhos | 2-(Diaryl/divinyl)-nitrobenzene |

| Nitro Group | Selective Reduction | Fe-doped MoS₂ / Na₂S | 2-(2,2-Dibromoethenyl)aniline |

| Nitro Group | Hydrogenation | Supported Pd Nanoparticles | 2-(2,2-Dibromoethenyl)aniline |

Exploration of its Utility in Complex Molecule Synthesis and Scaffold Diversification

The strategic positioning of the reactive dibromoethenyl and nitro groups makes this compound an ideal starting material for scaffold diversification and the synthesis of complex molecules, particularly nitrogen-containing heterocycles. nih.gov

The dibromoethenyl group serves as a masked alkyne. Upon selective debromination or through coupling reactions, it can be converted into an internal alkyne. This functionality, ortho to a nitro or amino group, is a classic precursor for Fischer indole (B1671886) synthesis and related cyclizations to generate fused heterocyclic systems. This approach allows for the creation of diverse libraries of substituted indoles, which are privileged scaffolds in medicinal chemistry.

Furthermore, the sequential modification of both functional groups can lead to highly complex and three-dimensional molecular structures. For instance, a Suzuki coupling at the dibromoethenyl position followed by reduction of the nitro group and subsequent N-acylation or N-alkylation would generate a wide array of substituted anilines. These intermediates could then undergo further cyclization reactions, leveraging the newly introduced vinyl substituent to build polycyclic frameworks. nih.gov Such strategies are central to diversity-oriented synthesis, aiming to populate novel areas of chemical space. nih.gov

Advanced Mechanistic Insights into Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade sequences offer powerful tools for building molecular complexity in a single, atom-economical step. researchgate.netbeilstein-journals.org The structure of this compound is particularly amenable to the design of novel MCRs. Future research will likely focus on designing one-pot reactions where three or more starting materials combine to yield a single product containing atoms from all reactants. beilstein-journals.org

A hypothetical cascade reaction could begin with the in-situ formation of an alkyne from the dibromoethenyl group, followed by the reduction of the nitro group to an amine. This ortho-alkynyl aniline intermediate could then react with an aldehyde in the presence of a catalyst to undergo a hydroamination-cyclization sequence, yielding a substituted quinoline. Understanding the intricate mechanisms of these cascades—including the sequence of bond formation, the role of intermediates, and the factors controlling stereoselectivity—is a key research objective. researchgate.netnih.gov

Advanced computational and spectroscopic techniques will be crucial for elucidating these complex reaction pathways. By gaining deep mechanistic insights, chemists can rationally design more efficient and selective cascade reactions, expanding the synthetic utility of the dibromoethenyl-nitrobenzene scaffold. researchgate.net

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Organohalogen Chemistry

The field of chemistry is undergoing a revolution driven by artificial intelligence (AI) and machine learning (ML). rjptonline.org These technologies are particularly valuable for predicting the outcomes of complex reactions and optimizing experimental conditions. eurekalert.orgresearchgate.net For a polyfunctional molecule like this compound, ML models can be trained on large datasets of reactions involving organohalogens and nitroarenes to predict its reactivity. stanford.edu

Future applications of AI in this context include:

Predicting Reaction Outcomes: AI tools can analyze the substrate's structure and proposed reagents to predict the most likely product, identify potential side products, and even forecast reaction yields. rjptonline.orgresearchgate.net This is especially useful for navigating the chemoselectivity challenges inherent in this molecule.

Optimizing Reaction Conditions: Machine learning algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, ligand) to identify the optimal conditions for maximizing yield and selectivity, reducing the need for extensive trial-and-error experimentation. eurekalert.org

Elucidating Mechanisms: By analyzing experimental data and computational results, AI can help identify patterns and correlations that provide insights into complex reaction mechanisms, such as those in multi-component and cascade processes. rsc.org

Table 2: Application of AI/ML in Research on this compound

| AI/ML Application | Specific Task | Potential Impact |

|---|---|---|

| Reaction Prediction | Forecast product of a novel cross-coupling reaction. | Accelerate discovery of new transformations. |

| Condition Optimization | Identify optimal solvent and temperature for selective nitro reduction. | Improve reaction efficiency and reduce waste. |

Sustainable and Scalable Synthesis Approaches for Dibromoethenyl-Nitrobenzene Scaffolds

Modern synthetic chemistry places a strong emphasis on sustainability and scalability. Future research will focus on developing greener methods for both the synthesis of this compound itself and its subsequent transformations.

The synthesis of the parent compound likely involves bromination and nitration steps. Green chemistry principles would encourage the use of safer reagents, minimizing the use of hazardous solvents, and designing processes that are more energy-efficient. researchgate.net For instance, developing solid-supported reagents or catalytic bromination methods could reduce waste and improve safety.

For its transformations, the focus will be on:

Recyclable Catalysts: Employing heterogeneous or immobilized catalysts that can be easily recovered and reused for multiple reaction cycles. rsc.org

Green Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents like water, ethanol, or bio-based solvents. researchgate.net

Atom Economy: Designing reactions, such as MCRs, that incorporate a high percentage of the atoms from the reactants into the final product, minimizing waste. beilstein-journals.org

Scalability: Ensuring that newly developed synthetic methods are robust and can be safely scaled up from the laboratory milligram scale to the gram or kilogram scale required for practical applications. rsc.org

By integrating these principles, the chemical community can harness the synthetic potential of dibromoethenyl-nitrobenzene scaffolds in a manner that is both economically viable and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.